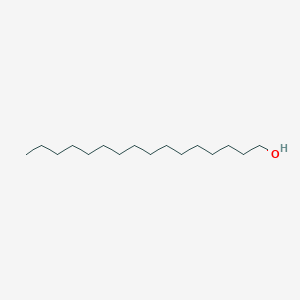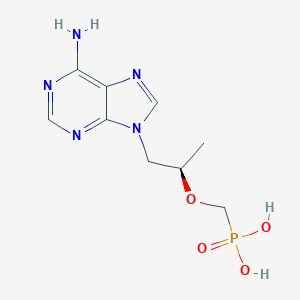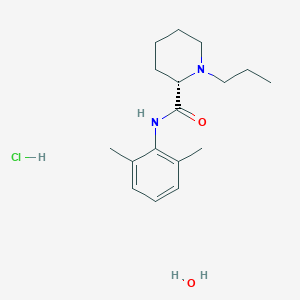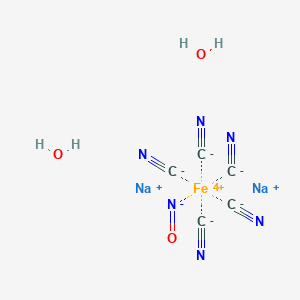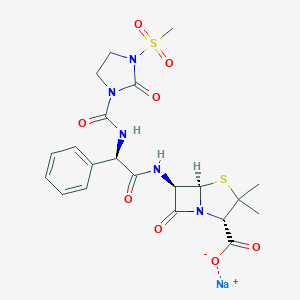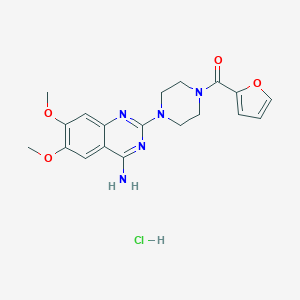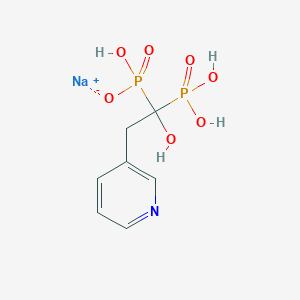
Ranolazine dihydrochloride
Descripción general
Descripción
El ranolazine dihidrocloruro es un derivado de piperazina utilizado principalmente como medicamento antianginoso. Es conocido por su capacidad para inhibir selectivamente la corriente de sodio tardía en las células cardíacas, lo que ayuda a aliviar los síntomas de la angina de pecho estable crónica sin afectar significativamente la frecuencia cardíaca o la presión arterial . El compuesto se comercializa con el nombre comercial Ranexa y ha sido aprobado para su uso en los Estados Unidos y Europa .
Aplicaciones Científicas De Investigación
El ranolazine dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El ranolazine dihidrocloruro ejerce sus efectos principalmente inhibiendo la fase tardía de la corriente de sodio entrante (INa) durante la repolarización cardíaca . Esta inhibición reduce los niveles intracelulares de sodio, lo que a su vez disminuye la sobrecarga de calcio en las células cardíacas. La reducción de la sobrecarga de calcio ayuda a mejorar la relajación miocárdica y reducir la tensión diastólica de la pared, lo que alivia los síntomas de la angina . Además, se ha demostrado que la ranolazina inhibe otros canales iónicos, incluidos los canales de potasio, lo que puede contribuir a sus efectos antiarrítmicos .
Análisis Bioquímico
Biochemical Properties
Ranolazine dihydrochloride interacts with various enzymes and proteins. At clinically therapeutic levels, it inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current, leading to a reduction in intracellular calcium . This inhibition is believed to be the primary mechanism of action of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a goat model of lone atrial fibrillation, 10µM ranolazine led to a 40% reduction in the number of ventricular tachycardia episodes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its protein binding is about 61–64% over the therapeutic concentration range .
Subcellular Localization
Its ability to inhibit sodium and potassium ion channel currents suggests that it may localize to areas of the cell where these channels are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ranolazine dihidrocloruro implica varios pasos clave. Un método común comienza con la reacción de 2-metoxifenol con epiclorhidrina en presencia de agua, dioxano e hidróxido de sodio para formar 1-(2-metoxifenoxi)-2,3-epoxipropano . Este intermedio se condensa luego con piperazina en etanol para producir 2-(2-metoxifenoxi)-1-(piperazin-1-il)etanol . El paso final consiste en reaccionar este compuesto con 2,6-dimetil anilina y cloruro de cloroacetilo en presencia de trietilamina y diclorometano para producir ranolazina .
Métodos de producción industrial
La producción industrial del ranolazine dihidrocloruro generalmente sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para monitorear la síntesis y asegurar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ranolazine dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: La ranolazina se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: El compuesto también puede experimentar reacciones de reducción, aunque estas son menos comunes.
Sustitución: La ranolazina puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las condiciones para las reacciones de sustitución varían según los grupos funcionales específicos involucrados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de piperazina sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
Ivabradina: Otro medicamento antianginoso que funciona inhibiendo la corriente If en el nódulo sinusal, lo que reduce la frecuencia cardíaca.
Amlodipina: Un bloqueador de los canales de calcio utilizado para tratar la angina y la hipertensión.
Betabloqueantes: Como el metoprolol, que reducen la frecuencia cardíaca y la demanda de oxígeno miocárdico.
Singularidad
El ranolazine dihidrocloruro es único en su mecanismo de acción, ya que inhibe selectivamente la corriente de sodio tardía sin afectar significativamente la frecuencia cardíaca o la presión arterial . Esto lo convierte en una opción valiosa para los pacientes que pueden no tolerar otros medicamentos antianginosos debido a sus efectos sobre la frecuencia cardíaca y la presión arterial .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ranolazine dihydrochloride involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester followed by reduction and salt formation.", "Starting Materials": [ "3-amino-4-methoxybenzoic acid", "2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-amino-4-methoxybenzoic acid and 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester are reacted in methanol in the presence of hydrochloric acid.", "Step 2: The resulting product is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form Ranolazine dihydrochloride." ] } | |
Número CAS |
95635-56-6 |
Fórmula molecular |
C24H34ClN3O4 |
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |
Clave InChI |
HIWSKCRHAOKBSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |
Apariencia |
Powder |
Solubilidad |
>75.1 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranolazine Dihydrochloride in treating angina?
A1: this compound acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes [, ]. This action reduces intracellular sodium overload, subsequently decreasing calcium influx and mitigating myocardial ischemia. This mechanism differentiates it from traditional antianginal agents like calcium channel blockers and nitrates, making it a valuable therapeutic option.
Q2: What are the major degradation products observed during forced degradation studies of this compound?
A2: Forced degradation studies, as detailed in one of the papers [], revealed that this compound undergoes degradation under acidic, basic, oxidative, and dry heat conditions. The identified degradation products are o-Methoxyphenol and 2,6-Dimethylaniline. Interestingly, the drug remained stable under wet heat and UV light exposure.
Q3: How was the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for this compound validated?
A3: The researchers employed a comprehensive validation procedure for the developed RP-HPLC method []. This involved assessing various parameters including accuracy, precision, linearity, specificity, robustness, limit of detection, and limit of quantification. The method demonstrated the ability to effectively separate and quantify this compound from its degradation products, making it suitable for stability studies and quality control.
Q4: Has this compound demonstrated any antiviral potential?
A4: Interestingly, a study [] explored the potential of repurposing existing drugs, including this compound, for antiviral activity against influenza A virus. Computational analysis suggested this compound could interact with the sodium channel voltage-gated type v alpha subunit (SCN5A). Experimental validation confirmed that this compound exhibited significant plaque reduction in Madin Darby canine kidney (MDCK) cells and showed antiviral activity in both MDCK and adenocarcinoma human alveolar basal epithelial (A549) cell lines. This highlights the possibility of this compound having a broader therapeutic application beyond its established use as an antianginal agent.
Q5: What are the limitations of this compound as an anti-atrial fibrillation agent?
A5: While this compound shows promise in managing atrial fibrillation, research [] suggests its efficacy might be limited. Electropharmacological studies in halothane-anesthetized dogs revealed that while this compound prolongs atrial and ventricular effective refractory periods, it also exhibits cardiodepressive effects and delays ventricular depolarization and repolarization. The calculated ΔAERP/ΔVERP ratio for this compound suggests a potentially lower efficacy compared to drugs like dronedarone, amiodarone, bepridil, and dl-sotalol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


